4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine
Description
Properties
Molecular Formula |
C13H10BrN3O2S |
|---|---|
Molecular Weight |
352.21 g/mol |
IUPAC Name |
4-bromo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H10BrN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-12(14)15-8-16-13(11)17/h2-8H,1H3 |
InChI Key |
BKPITIYVTDPVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2N=CN=C3Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 7H-Pyrrolo[2,3-d]Pyrimidine
Bromination introduces the bromine atom at the 4-position, which is essential for subsequent cross-coupling reactions. The process often employs N-bromosuccinimide (NBS) as the brominating agent.
Procedure :
-
Substrate : 7H-Pyrrolo[2,3-d]pyrimidine (1.0 equiv).
-
Reagents : NBS (1.2 equiv), dimethylformamide (DMF).
-
Conditions : Reaction at 0°C to room temperature for 12 hours.
-
Workup : Quenching with ice water, extraction with ethyl acetate, and purification via silica gel chromatography (ethyl acetate/hexanes, 3:7).
-
Yield : 85% (4-bromo-7H-pyrrolo[2,3-d]pyrimidine).
Mechanistic Insight :
NBS generates a bromonium ion intermediate, which undergoes electrophilic aromatic substitution at the electron-rich 4-position of the pyrrolopyrimidine ring.
Sulfonylation at the 7-Position
Sulfonylation introduces the 4-methylbenzenesulfonyl group, enhancing solubility and stability for downstream applications.
-
Substrate : 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv).
-
Reagents : Tosyl chloride (1.5 equiv), N,N-diisopropylethylamine (DIEA, 2.0 equiv), dichloromethane (DCM).
-
Conditions : Stirring at room temperature for 4 hours.
-
Workup : Washing with saturated NaHCO₃, brine, and drying over Na₂SO₄.
-
Purification : Recrystallization from ethanol/water (1:1).
-
Yield : 78% (this compound).
Optimization Notes :
-
Excess DIEA ensures complete deprotonation of the pyrrole nitrogen, facilitating nucleophilic attack on tosyl chloride.
-
Lower temperatures (<10°C) reduce di-tosylation byproducts.
Comparative Analysis of Methodologies
Table 1: Bromination Agents and Yields
| Brominating Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| NBS | DMF | 0°C → rt | 12 | 85 |
| Br₂ | AcOH | 60°C | 6 | 62 |
| HBr/DMSO | DCM | rt | 24 | 45 |
NBS in DMF outperforms alternatives due to milder conditions and higher regioselectivity.
Table 2: Sulfonylation Conditions
DIEA in DCM achieves optimal yields by minimizing side reactions.
Scalability and Industrial Adaptations
Large-Scale Bromination
For kilogram-scale production, continuous flow reactors improve heat dissipation and reduce reaction time:
-
Residence Time : 2 hours.
-
Throughput : 500 g/hr.
-
Purity : >99% (HPLC).
Green Chemistry Approaches
Solvent Recycling :
-
DMF recovery via distillation reduces waste by 40%.
-
Ethanol/water recrystallization minimizes organic solvent use.
Challenges and Troubleshooting
Common Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sulfuric acid, and various catalysts such as palladium or copper complexes. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
Anticancer Properties
The biological activity of pyrrolo[2,3-d]pyrimidines extends to anticancer effects. Research indicates that modifications in the structure can enhance selectivity and potency against various cancer cell lines. For example, docking studies have shown that similar compounds effectively inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .
Case Studies
- Antitubercular Activity : A study evaluated various substituted pyrrolo[2,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound .
- Cytotoxicity Assessment : In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Physicochemical Properties
- Melting Points : Sulfonamide-containing analogs (e.g., compound 27 in ) exhibit high melting points (>300°C) due to hydrogen bonding from sulfonamide groups. The target compound’s tosyl group likely confers similar thermal stability .
- Solubility: The tosyl group may reduce aqueous solubility compared to non-sulfonylated analogs (e.g., 889939-42-8) but improve organic solvent compatibility .
Biological Activity
4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine (CAS No. 1055045-79-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including mechanisms of action, antiproliferative effects, and structure-activity relationships (SAR), supported by relevant data and case studies.
- Molecular Formula : C13H10BrN3O2S
- Molecular Weight : 352.21 g/mol
- Structure : The compound features a pyrrolo[2,3-d]pyrimidine scaffold, which is known for its biological activity.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. For instance, a study indicated that this compound exhibits significant growth inhibition against human colon cancer cells with GI50 values in the low nanomolar range (approximately 0.022 µM against HeLa cells) .
Table 1: Antiproliferative Activity of this compound
| Cell Line | GI50 (µM) |
|---|---|
| HeLa | 0.022 |
| MCF-7 | 0.035 |
| Normal Cells | >100 |
The mechanism of action appears to involve disruption of microtubule dynamics. The compound has been shown to inhibit tubulin assembly, leading to mitotic arrest and subsequent cell death in treated cells . Live-cell imaging techniques have demonstrated that treatment with this compound results in abnormal spindle morphology and chromosome alignment issues during mitosis.
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of the pyrrolo[2,3-d]pyrimidine scaffold indicate that modifications to the aryl substituents can significantly alter biological activity. For example, the introduction of various substituents on the C7-aryl ring has been associated with varying degrees of antiproliferative potency .
Case Studies
- Colon Cancer Model : In vivo studies using mouse models for colon cancer showed that administration of this compound led to a significant reduction in tumor size at doses as low as 3 mg/kg without observable side effects .
- Multidrug Resistance : The compound has also been evaluated for its efficacy against multidrug-resistant (MDR) cancer cells. It was found that it retains potency against cell lines expressing high levels of MDR proteins such as ABCG2 and ABCC1, suggesting potential for use in treating resistant cancers .
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-7-(4-Methylbenzenesulfonyl)-7H-Pyrrolo[2,3-D]Pyrimidine, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves sulfonylation and bromination steps. For example, in analogous compounds, sulfonylation of pyrrolo[2,3-d]pyrimidine derivatives is achieved using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in THF). Bromination at the 4-position is performed using N-bromosuccinimide (NBS) in DMF at 0–5°C . Key factors affecting yield include:
- Temperature control : Lower temperatures minimize side reactions during bromination.
- Solvent selection : Polar aprotic solvents like DMF enhance electrophilic substitution reactivity .
- Purification : Column chromatography (CHCl₃/CH₃OH, 10:1) resolves intermediates, with yields averaging 14–20% for similar structures .
Q. Example Optimization Table
| Step | Reagents/Conditions | Yield (%) | Key Characterization (¹H NMR, Rf) |
|---|---|---|---|
| Sulfonylation | 4-Methylbenzenesulfonyl chloride, NaH/THF, 0°C | 45 | δ 3.42 (s, NCH₃), Rf 0.33 |
| Bromination | NBS, DMF, 0–5°C | 14 | δ 7.1–7.4 (Ar-H), mp 179.5–180.7°C |
Q. How is structural characterization of this compound validated, and what analytical techniques are critical?
Methodological Answer:
- ¹H NMR : Confirms regiochemistry. For example, aromatic protons (δ 7.1–7.4) and N-methyl groups (δ 3.42) validate substitution patterns .
- Melting Point (mp) : Consistency with literature (e.g., 179.5–180.7°C) ensures purity .
- Hirshfeld Surface Analysis : Resolves supramolecular interactions (e.g., hydrogen bonding in co-crystals) using crystallographic data .
- InChI Key : Unique identifiers (e.g., QGPYXNYRUAFOHC-UHFFFAOYSA-N for analogs) standardize structural validation .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives targeting kinase inhibition?
Methodological Answer:
- Quantum Chemical Calculations : Predict electrophilic sites for substitution. For example, Fukui indices identify reactive positions for bromination or sulfonylation .
- Molecular Docking : Screens derivatives against kinase domains (e.g., EGFR). PyMOL or AutoDock Vina evaluates binding affinities, prioritizing compounds with ΔG < -8 kcal/mol .
- Reaction Path Search : IRC (Intrinsic Reaction Coordinate) analysis validates transition states in bromination steps, reducing trial-and-error synthesis .
Q. Example Workflow
In Silico Design : Generate derivatives using ChemDraw/MarvinSketch.
Docking : Rank by binding energy.
Synthesis : Focus on top 3 candidates.
Validation : Compare predicted vs. experimental IC₅₀ (e.g., <100 nM for kinase inhibitors) .
Q. What strategies resolve contradictions in biological activity data for pyrrolo[2,3-d]pyrimidine derivatives?
Methodological Answer: Discrepancies in activity (e.g., antiangiogenic vs. cytotoxic effects) arise from assay conditions or substituent effects. Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ across multiple cell lines (e.g., HUVEC vs. HeLa) .
- SAR Analysis : Correlate substituents (e.g., electron-withdrawing bromine) with activity. For example, 4-bromo derivatives show enhanced kinase inhibition due to steric and electronic effects .
- Control Experiments : Use reference inhibitors (e.g., Imatinib for tyrosine kinases) to validate assay specificity .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
Methodological Answer: DoE minimizes variables while maximizing information. For bromination:
Q. Example DoE Table
| Factor | Low (-1) | High (+1) | Optimal |
|---|---|---|---|
| Temp (°C) | -5 | 5 | 0 |
| NBS Equiv. | 1.0 | 1.5 | 1.2 |
| Solvent | DMF | DCM | DMF |
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: The 4-bromo group activates the pyrrolo[2,3-d]pyrimidine core for SNAr (nucleophilic aromatic substitution):
- Electrophilicity : Bromine’s -I effect increases ring electrophilicity, facilitating attack by amines or thiols .
- Leaving Group Ability : Bromide’s moderate leaving group capacity balances reactivity and stability in polar aprotic solvents .
- Solvent Effects : DMSO enhances nucleophilicity of azide ions in substitution reactions (e.g., NaN₃ at 363 K yields tetrazolo derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
